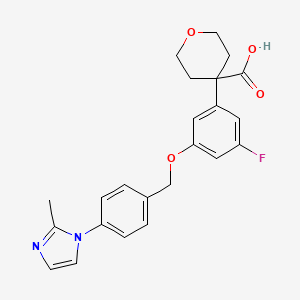









|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([N:27]3[CH:31]=[CH:30][N:29]=[C:28]3[CH3:32])=[CH:23][CH:22]=2)[CH:5]=[C:6]([C:8]2([C:14]([O:16]CC)=[O:15])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:7]=1.[OH-].[Li+].CO.Cl>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([O:19][CH2:20][C:21]2[CH:26]=[CH:25][C:24]([N:27]3[CH:31]=[CH:30][N:29]=[C:28]3[CH3:32])=[CH:23][CH:22]=2)[CH:5]=[C:6]([C:8]2([C:14]([OH:16])=[O:15])[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2)[CH:7]=1 |f:1.2|
|


|
Name
|
ethyl 4-[5-fluoro-3-[4-(2-methylimidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate
|
|
Quantity
|
1.1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C=C(C1)C1(CCOCC1)C(=O)OCC)OCC1=CC=C(C=C1)N1C(=NC=C1)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
Volatiles were removed by evaporation under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue was suspended into a mixture of water (20 ml) and phosphate buffer (pH=7, 5 ml)
|
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 30 min
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
solids were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
with ether and dried to constant weight under vacuum at 80° C. for 14 hr
|
|
Duration
|
14 h
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=C(C1)C1(CCOCC1)C(=O)O)OCC1=CC=C(C=C1)N1C(=NC=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.98 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 9.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |